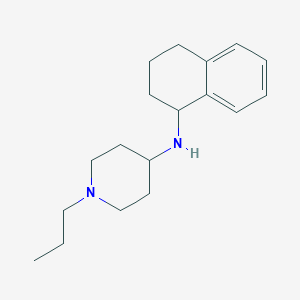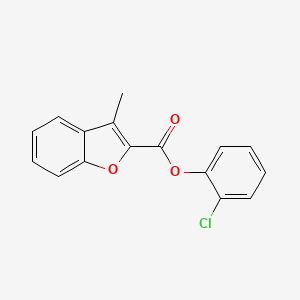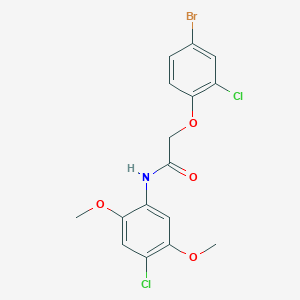![molecular formula C12H19N3O3 B5205813 5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DIPYR, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPYR is a pyrazole derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of DIPYR involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR reduces the production of prostaglandins, which may have anti-inflammatory effects.
Biochemical and Physiological Effects:
DIPYR has been shown to have a range of biochemical and physiological effects. In addition to its COX-2 inhibitory activity, DIPYR has been shown to have antioxidant properties and to inhibit the activity of other enzymes involved in inflammation. DIPYR has also been shown to have potential applications in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DIPYR for lab experiments is its specificity for COX-2 inhibition. Unlike other COX inhibitors, DIPYR does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DIPYR a potentially safer option for the treatment of inflammatory diseases. However, one limitation of DIPYR is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DIPYR. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the investigation of DIPYR's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DIPYR and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, DIPYR is a promising compound that has potential applications in scientific research. Its specificity for COX-2 inhibition and its potential anti-inflammatory and anti-cancer effects make it an interesting compound for further investigation. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of diseases.
Méthodes De Synthèse
The synthesis of DIPYR involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with diisopropylcarbodiimide and diisopropylamine. The reaction takes place in the presence of a solvent, typically dichloromethane or chloroform, and requires careful temperature control and stirring. The resulting product is then purified using column chromatography or recrystallization. The yield of DIPYR can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
DIPYR has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where DIPYR has been shown to inhibit the activity of a key enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR may have potential applications in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
5-[di(propan-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)15(8(3)4)11(16)10-9(12(17)18)6-13-14(10)5/h6-8H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNJRRFARZZLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dipropan-2-ylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)


![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)